molecular formula C9H5FN2O2 B13006879 8-Fluoroquinazoline-4-carboxylic acid

8-Fluoroquinazoline-4-carboxylic acid

Cat. No.: B13006879
M. Wt: 192.15 g/mol
InChI Key: YWAAPUMXFDGJMJ-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline-4-carboxylic acid is a quinazoline derivative known for its significant biological and pharmaceutical properties.

Preparation Methods

The synthesis of 8-Fluoroquinazoline-4-carboxylic acid typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. One common method includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Fluoroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents include acyl chlorides, ammonia, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoroquinazoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Fluoroquinazoline-4-carboxylic acid is unique due to its high selectivity for Aurora A kinase and its potent apoptosis-inducing properties. Similar compounds include:

In comparison, this compound stands out for its specific application in kinase inhibition and apoptosis research.

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

8-fluoroquinazoline-4-carboxylic acid

InChI

InChI=1S/C9H5FN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14)

InChI Key

YWAAPUMXFDGJMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2C(=O)O

Origin of Product

United States

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